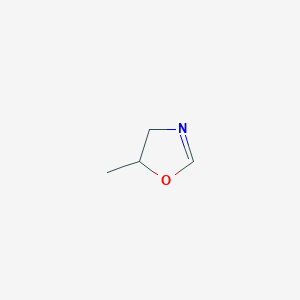

5-Methyl-4,5-dihydro-1,3-oxazole

Description

Historical Trajectories of Dihydrooxazole Chemistry and Related Ring Systems

The exploration of five-membered heterocyclic compounds has been a cornerstone of organic chemistry for over a century. Within this vast field, the chemistry of oxazolines, the common name for dihydrooxazoles, has a rich history. Early investigations into these and related ring systems, such as the fully aromatic oxazoles, laid the groundwork for understanding their synthesis and reactivity. nih.govrsc.org The most prevalent isomer in research has been the 2-oxazoline (4,5-dihydro-1,3-oxazole) ring system. chemrxiv.org

Initial synthetic methods often involved the cyclization of 2-amino alcohols with various functional groups like carboxylic acids or their derivatives. chemrxiv.orgnih.gov These foundational reactions established the versatility of the dihydrooxazole core. Over the decades, the synthetic repertoire has expanded significantly, with numerous methods being developed for the preparation of these heterocycles. rsc.orgresearchgate.net This includes reactions using nitriles, aldehydes, and N-(hydroxyethyl) amides as starting materials. researchgate.netmdpi.com The development of these synthetic routes has been driven by the discovery of the broad utility of dihydrooxazoles in various chemical applications.

Foundational Importance of 4,5-Dihydro-1,3-oxazoles in Modern Organic Synthesis

The 4,5-dihydro-1,3-oxazole ring, particularly when chiral, has become an indispensable tool in modern organic synthesis. nih.gov These structures are prominently used as ligands in asymmetric catalysis, where they can induce high levels of stereoselectivity in a wide array of metal-catalyzed transformations. acs.orgrsc.org The effectiveness of these ligands stems from their straightforward synthesis from readily available and often inexpensive chiral amino alcohols, which allows for the easy incorporation of a stereocenter adjacent to the coordinating nitrogen atom. nih.gov This proximity enables the chiral center to effectively influence the outcome of reactions at the metal center.

Beyond their role in catalysis, 4,5-dihydro-1,3-oxazoles serve other important functions. They are widely employed as protecting groups for carboxylic acids, owing to their stability under various conditions and their selective removal. acs.org Furthermore, they act as valuable synthetic intermediates, building blocks for natural product synthesis, and monomers for the production of functional polymers. nih.govacs.orgnih.gov The diverse applications of this heterocyclic system underscore its fundamental importance to the field of organic chemistry. rsc.org

Structural Context and Significance of 5-Methyl-4,5-dihydro-1,3-oxazole within its Class

Within the broader class of dihydrooxazoles, the specific placement of substituents on the ring dictates the molecule's properties and potential applications. While 4-substituted and 4,5-disubstituted variants are the most studied, primarily due to their synthesis from common amino acids, 5-substituted dihydrooxazoles like this compound represent a less explored but significant subclass.

The presence of a methyl group at the C5 position introduces a stereocenter, making these compounds valuable chiral building blocks. chemrxiv.orgacs.org Unlike the more common 4-substituted oxazolines derived from amino alcohols, the synthesis of 5-substituted oxazolines often requires different strategies. A key method involves the oxidative cyclization of N-allyl amides. acs.orgacs.orgorganic-chemistry.org This approach allows for the direct installation of substituents at the 5-position of the ring. The significance of this structural motif is highlighted by its presence in various natural products, including shahidine and nagelamide alkaloids. chemrxiv.orgacs.org

The structural characteristics of this compound are defined by its molecular formula and the specific arrangement of its atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇NO |

| IUPAC Name | This compound |

Table 2: Representative ¹H NMR Data for a 5-Methyl-4,5-dihydrooxazole System Data for 5-methyl-2-phenyl-4,5-dihydrooxazole in CDCl₃

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -CH₃ (at C5) | 1.37 | d | 6.1 |

| H (at C5) | 4.70 – 4.85 | m | - |

| H (at C4) | 3.52 | dd | 7.4, 7.4 |

| H' (at C4) | 4.05 | dd | 9.3, 9.3 |

Source: rsc.org

This data illustrates the characteristic signals for the protons on the dihydrooxazole ring, confirming the connectivity and stereochemical environment of the 5-methyl substituent. The continued exploration of 5-substituted dihydrooxazoles holds promise for the discovery of new bioactive molecules and the development of novel synthetic methodologies. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

30059-45-1 |

|---|---|

Molecular Formula |

C4H7NO |

Molecular Weight |

85.10 g/mol |

IUPAC Name |

5-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C4H7NO/c1-4-2-5-3-6-4/h3-4H,2H2,1H3 |

InChI Key |

CIIILUMBZOGKDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=CO1 |

Origin of Product |

United States |

Methodologies for the Synthesis of 5 Methyl 4,5 Dihydro 1,3 Oxazole and Its Functionalized Analogues

Traditional Cyclization Pathways for Dihydrooxazoles

Established methods for constructing the dihydrooxazole ring have long been the foundation for accessing these heterocyclic compounds. These pathways typically involve intramolecular cyclization driven by the formation of a stable five-membered ring.

One of the most direct and widely utilized methods for synthesizing 2-oxazolines is the dehydrative cyclization of N-(β-hydroxyethyl)amides. nih.gov This reaction involves the intramolecular condensation of a β-hydroxy amide, where the hydroxyl group is displaced by the amide oxygen to form the oxazoline (B21484) ring with the elimination of a water molecule.

A variety of reagents have been developed to promote this transformation, each with its own advantages and substrate scope. nih.gov Common dehydrating agents include:

Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, XtalFluor-E , which can efficiently convert silyl-protected β-amidoalcohols into 2-oxazolines in good yields. nih.gov

Triflic acid (TfOH) has been shown to be an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, demonstrating good functional group tolerance. nih.gov

Other classical reagents include phosphorus pentoxide (P₂O₅), triphenylphosphine (B44618) in combination with a halogen source (e.g., I₂ or CCl₄), and Burgess reagent. nih.gov

The reaction mechanism can proceed through activation of either the amide carbonyl or the hydroxyl group. For instance, studies using ¹⁸O labeling with TfOH promotion suggest a hybrid mechanism where activation of the hydroxyl group is the predominant pathway. nih.gov This method is robust and can be adapted for one-pot reactions starting directly from carboxylic acids and amino alcohols. nih.gov

Table 1: Reagents for Cyclodehydration of β-Hydroxy Amides

| Reagent | Starting Material | Key Features | Reference |

|---|---|---|---|

| DAST / XtalFluor-E | Silyl-protected β-hydroxyamides | In situ deprotection and cyclization. | nih.gov |

| Triflic Acid (TfOH) | N-(2-hydroxyethyl)amides | Good functional group tolerance; can be used in one-pot synthesis. | nih.gov |

| Ph₃P/DEAD | N-(β-hydroxyethyl)amides | Mitsunobu-type reaction conditions. | nih.gov |

| Burgess Reagent | N-(β-hydroxyethyl)amides | Mild conditions. | nih.gov |

The Erlenmeyer-Plöchl azlactone synthesis, first described in 1893, is a classic method for preparing azlactones (oxazolones), which are closely related to dihydrooxazoles. wikipedia.orgmodernscientificpress.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgmodernscientificpress.comucd.ie The initial step is the cyclization of the N-acylglycine to form a 2-substituted-5(4H)-oxazolone, which then undergoes a Perkin-type condensation with the aldehyde. modernscientificpress.com

While this method traditionally yields unsaturated azlactones, modifications and subsequent reactions can lead to dihydrooxazole structures. For example, reduction of the exocyclic double bond of the resulting 4-arylidene-2-phenyl-5(4H)-oxazolone can produce a saturated side chain, and further transformations can lead to functionalized dihydrooxazoles.

Modern variations of the Erlenmeyer synthesis have been developed to improve yields, shorten reaction times, and broaden the substrate scope, particularly for aliphatic aldehydes which can be unstable under classical conditions. ucd.ieresearchgate.net These contemporary methods include:

Microwave-assisted synthesis: Using alumina (B75360) as a solid support and catalyst under microwave irradiation can prevent the self-condensation of aliphatic aldehydes and lead to the formation of azlactones in moderate to high yields. ucd.ie

Use of alternative catalysts: Reagents such as ytterbium (III) triflate, Bi(OTF)₃, and ionic liquids have been employed to facilitate the reaction under milder conditions. uctm.edu

Contemporary One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules. acs.orgorganic-chemistry.org These strategies allow for the formation of multiple chemical bonds in a single reaction vessel, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org

For the synthesis of dihydrooxazole derivatives, a novel four-component reaction (M4CR) has been described. acs.orgnih.gov This method involves the reaction of an o-OBoc salicylaldehyde, a Grignard reagent, and a 4,5-dihydrooxazole derivative, followed by an aqueous workup. acs.orgnih.gov This process generates N-amino-benzylated phenols, where the dihydrooxazole acts as a nucleophile that adds to an in situ-generated o-quinone methide (o-QM). nih.gov This strategy showcases the utility of dihydrooxazoles as building blocks in complex MCRs.

The van Leusen oxazole (B20620) synthesis, which uses tosylmethyl isocyanide (TosMIC), is another powerful method that can be adapted into one-pot procedures for synthesizing 4,5-disubstituted oxazoles from aldehydes and aliphatic halides, often using ionic liquids as the solvent. nih.gov While this method primarily yields oxazoles, the intermediate oxazoline can be isolated under certain conditions.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, offering highly selective and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, and nickel have been successfully employed in the synthesis of dihydrooxazoles and their parent oxazoles.

Copper Catalysis: Copper catalysts have proven effective for the synthesis of dihydrooxazoles. A notable example is the copper-catalyzed [3+2]-type condensation reaction of α,β-unsaturated ketoximes with activated ketones. rsc.orgrsc.org This method provides access to highly substituted dihydrooxazoles, including those decorated with trifluoromethyl groups, which can significantly alter the lipophilicity and metabolic stability of the molecules. rsc.org The reaction demonstrates broad substrate scope and good functional group tolerance. rsc.orgrsc.org

Copper has also been utilized in the one-pot synthesis of related 1,3,4-oxadiazoles from hydrazides and arylacetic acids via dual oxidation, highlighting its versatility in forming five-membered heterocyclic rings. nih.gov

Palladium Catalysis: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. youtube.com While direct palladium-catalyzed synthesis of the dihydrooxazole ring from acyclic precursors is less common, palladium catalysts are extensively used for the functionalization of pre-formed oxazole and oxazoline rings. For instance, palladium-catalyzed direct (hetero)arylation reactions allow for the introduction of aryl or heteroaryl substituents onto the oxazole ring. organic-chemistry.org Furthermore, palladium-catalyzed C-H functionalization provides a powerful tool for the selective modification of azole compounds. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses

| Catalyst Type | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Copper | [3+2] Condensation | α,β-Unsaturated ketoximes, Activated ketones | Substituted Dihydrooxazoles | rsc.orgrsc.org |

| Palladium | Direct Arylation | Ethyl oxazole-4-carboxylate, (Hetero)aryl halides | 2-(Hetero)arylated oxazoles | organic-chemistry.org |

| Nickel | Cross-Coupling | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted Oxazoles | nih.govfigshare.com |

Nickel catalysis offers a cost-effective and often complementary alternative to palladium catalysis. Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of 2-substituted oxazoles. nih.govfigshare.com In one approach, 2-methylthio-oxazole couples with various organozinc reagents in the presence of a nickel catalyst to afford the corresponding 2-substituted oxazoles. nih.govfigshare.com This methodology can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles, providing a significant advantage over many traditional methods. nih.gov These processes often proceed via the activation of a carbon-sulfur bond, demonstrating the unique reactivity that can be achieved with nickel catalysts. nih.gov

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles and their dihydro derivatives, offering mild reaction conditions and unique reactivity. researchgate.netorganic-chemistry.orgnih.govscispace.com The oxidation state of the gold catalyst can influence whether the aromatic oxazole or the dihydrooxazole is formed. researchgate.net

A notable gold-catalyzed approach involves the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govscispace.com This method provides access to fully substituted oxazoles and features readily available starting materials and mild reaction conditions. nih.govscispace.com The proposed mechanism involves the coordination of the gold catalyst to the alkynyl triazene, followed by a regioselective attack by the dioxazole. Subsequent transformation to a gold carbene species and intramolecular nucleophilic cyclization yields the oxazole product. nih.govscispace.com

Another strategy involves the gold-catalyzed reaction of carboxamides with propynals. researchgate.net This method is significant as it allows for a switch in selectivity from the typical 2,4-disubstituted oxazoles to 2,5-disubstituted oxazoles by incorporating an aldehyde functionality on the alkyne. researchgate.net The reaction proceeds through the nucleophilic attack of the carboxamide onto a gold carbenoid intermediate. researchgate.net

Gold catalysts have also been shown to be highly active in the C-H insertion reaction of benzaldehyde (B42025) with ethyl diazoacetate (EDA), leading to the formation of β-keto esters. rsc.org While not a direct synthesis of dihydrooxazoles, this demonstrates the versatility of gold catalysts in activating various functional groups relevant to heterocyclic synthesis. rsc.org

| Reaction Type | Starting Materials | Key Features | Product Type | Citation |

|---|---|---|---|---|

| [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-Dioxazoles | Mild conditions, high regioselectivity | Fully substituted oxazoles | nih.govscispace.com |

| Reaction of Carboxamides and Propynals | Carboxamides, Propynals | Selectivity towards 2,5-disubstitution | 2,5-Disubstituted oxazoles | researchgate.net |

| Influence of Oxidation State | Varies | Determines formation of oxazole vs. dihydrooxazole | Aromatic oxazoles or Dihydrooxazoles | researchgate.net |

Van Leusen-Type Approaches for Dihydrooxazole Formation

The Van Leusen reaction is a well-established and versatile method for the synthesis of various heterocycles, including oxazoles. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com This reaction typically utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnrochemistry.comyoutube.com When aldehydes are used as substrates, the Van Leusen reaction is particularly effective for forming oxazoles. wikipedia.orgnrochemistry.com

The mechanism involves the deprotonation of TosMIC, which then attacks the carbonyl carbon of the aldehyde. wikipedia.orgnrochemistry.com This is followed by a 5-endo-dig cyclization to form a 5-membered ring intermediate. wikipedia.orgnrochemistry.com Subsequent elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org The reaction is driven by the unique properties of TosMIC, which possesses acidic protons, a good leaving group (sulfinic acid), and an isocyano group with an oxidizable carbon atom. organic-chemistry.org

While the classic Van Leusen reaction yields aromatic oxazoles, variations and related methodologies can lead to dihydrooxazoles. For instance, the reaction of TosMIC with aldehydes initially forms an oxazoline intermediate. organic-chemistry.orgijpdd.org In the standard Van Leusen oxazole synthesis, the presence of a proton beta to the sulfinyl group allows for base-promoted elimination to the aromatic oxazole. organic-chemistry.org However, controlling the reaction conditions and substrate structure can potentially allow for the isolation or further reaction of the dihydrooxazole intermediate.

Microwave-assisted Van Leusen synthesis has been reported for the preparation of 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles from TosMIC and imines or aldehydes, demonstrating the adaptability of this reaction to modern synthetic techniques. nih.govmdpi.com

Halogen-Mediated Cyclization Reactions (e.g., Iodocyclization)

Halogen-mediated cyclization, particularly iodocyclization, is a powerful strategy for the synthesis of heterocyclic compounds, including 4,5-dihydro-1,3-oxazoles. rsc.org This method involves the reaction of an unsaturated substrate containing a nucleophilic group with an iodine source. The electrophilic iodine activates the double or triple bond, triggering an intramolecular cyclization by the nucleophile.

A notable example is the iodocyclization of O-alkenyl imidates. rsc.org This reaction produces diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles which can be separated by chromatography. rsc.org This approach is valuable for accessing enantiomerically pure amino diols after cleavage of the dihydrooxazole ring. rsc.org

Iodine has also been employed to mediate the synthesis of oxazoles from α-bromoketones and benzylamine (B48309) derivatives. rsc.org While this particular method yields aromatic oxazoles, it highlights the utility of iodine in promoting the necessary bond formations for the oxazole core. The reagent system of I2/K2CO3 in DMF has proven effective for this transformation. rsc.org

Stereoselective and Enantioselective Synthetic Protocols

The development of stereoselective and enantioselective methods for the synthesis of 5-methyl-4,5-dihydro-1,3-oxazole and its analogues is of high importance due to the prevalence of chiral oxazoline-containing molecules in asymmetric catalysis and as chiral auxiliaries.

One approach to achieve stereoselectivity is through the use of chiral starting materials. For example, the iodocyclization of O-alkenyl imidates derived from a chiral imidazolidinone affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles. rsc.org These diastereomers can be separated, providing access to enantiomerically pure products. rsc.org

Another strategy involves the use of chiral catalysts. While specific examples for this compound are not detailed in the provided search results, the general principles of asymmetric catalysis are applicable. For instance, chiral gold complexes have demonstrated high levels of enantioselectivity in cyclopropanation reactions, suggesting their potential in asymmetric oxazoline synthesis. rsc.org

Furthermore, stereoselective dihydroxylation of α,β-unsaturated 1,2,4-oxadiazoles using OsO4/NMO has been reported, leading to α,β-dihydroxy 1,2,4-oxadiazoles with high stereospecificity. nih.gov This demonstrates the potential for stereocontrolled functionalization of related heterocyclic systems. The synthesis of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles has also been achieved, with the absolute configuration of one product determined by single-crystal X-ray diffraction. nih.gov

A rapid, stereospecific flow synthesis of oxazolines from β-hydroxy amides using Deoxo-Fluor® has been reported, proceeding with inversion of stereochemistry. rsc.org

| Method | Key Principle | Example/Application | Citation |

|---|---|---|---|

| Use of Chiral Starting Materials | Transfer of chirality from a known chiral molecule. | Iodocyclization of O-alkenyl imidates derived from a chiral imidazolidinone. | rsc.org |

| Flow Synthesis from β-hydroxy amides | Stereospecific reaction with inversion of configuration. | Reaction with Deoxo-Fluor®. | rsc.org |

Continuous Flow Chemistry Applications in Dihydrooxazole Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. nih.govdrreddys.comyoutube.com This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazolines.

A significant application is the rapid flow synthesis of oxazolines from β-hydroxy amides using Deoxo-Fluor® at room temperature. rsc.org This process is stereospecific and can be followed by an in-line oxidation step using a packed bed of manganese dioxide to yield the corresponding oxazole. rsc.org The ability to perform these reactions under computer control allows for automated, sequential synthesis of multiple analogues. rsc.org

The development of multipurpose mesofluidic flow reactors has enabled the automated synthesis of 4,5-disubstituted oxazoles on a gram scale. acs.org These systems offer flexibility in screening reaction parameters and can incorporate solid-supported reagents to expedite the synthesis. acs.org

Reactivity Profiles and Mechanistic Investigations of 5 Methyl 4,5 Dihydro 1,3 Oxazole Derivatives

Ring-Opening Reactions and Associated Reaction Pathways

The 4,5-dihydrooxazole ring can be opened under various conditions, often initiated by the action of electrophiles, leading to the formation of reactive intermediates that can be trapped by nucleophiles. This reactivity is fundamental to the synthetic utility of these heterocycles. nih.govacs.org

The reaction of 4,5-dihydrooxazoles with electrophilic reagents is a well-established method for initiating ring-opening. nih.gov For instance, in superacidic triflic acid, 2-oxazolines are proposed to undergo double protonation, leading to ring-opened dicationic species. acs.org These superelectrophiles are highly reactive and can participate in Friedel-Crafts type reactions with aromatic compounds. acs.org

The interaction with electrophiles often leads to the formation of an oxazolium intermediate. acs.org The stability and subsequent reactivity of this intermediate are influenced by the substituents on the dihydrooxazole ring. acs.org For example, steric hindrance around the nitrogen atom can impede the initial electrophilic attack, while the electronic nature of the substituents can affect the stability of the resulting oxazolium cation. acs.org

A notable example involves the reaction of 4,5-dihydrooxazole derivatives with o-quinone methides, which are generated in situ. nih.govacs.org This process involves the initial formation of a zwitterionic intermediate that can then undergo further transformations. nih.govacs.org

Once the oxazolium intermediate is formed, it becomes a target for nucleophilic attack. This can lead to a variety of products, depending on the nucleophile and the reaction conditions. acs.orgnih.gov A common outcome is the hydrolytic workup, where water acts as the nucleophile, leading to the formation of N-amino-benzylated phenols in a multi-component reaction. nih.govacs.org

The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions. nih.govacs.org For instance, in the collapse of certain intermediates, water can add to the C-2 position of the oxazolium ring, leading to the formation of an ester product. acs.org The nature of the substituents on the dihydrooxazole ring can influence the reaction pathway. For example, using a 2-methoxy-4,5-dihydrooxazole derivative can lead to the formation of an oxazolidinone and a carbamate, showcasing the influence of the C-2 substituent on the reaction outcome. nih.gov

The following table summarizes the outcomes of nucleophilic attack on an oxazolium intermediate derived from a 4,5-dihydrooxazole, an o-OBoc salicylaldehyde, and a Grignard reagent. acs.org

| Entry | Dihydrooxazole | Grignard Reagent | Product(s) | Yield (%) |

| 1 | 4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole | MeMgCl | N-(2-(1-hydroxy-1-phenylethyl)phenyl)-2-amino-2-methylpropan-1-ol | 75 |

| 2 | 2,4-Dimethyl-4-phenyl-4,5-dihydrooxazole | EtMgBr | N-(2-(1-hydroxy-1-phenylpropyl)phenyl)-2-amino-2-phenylethan-1-ol | 68 |

| 3 | 5-Methyl-4,5-dihydro-1,3-oxazole | PhMgCl | N-(2-(hydroxydiphenylmethyl)phenyl)ethan-1-ol-2-amine | 82 |

This table illustrates the diversity of products achievable through the nucleophilic ring-opening of dihydrooxazole derivatives.

Substitution and Functionalization Reactions on the Dihydrooxazole Core

The dihydrooxazole ring can be functionalized at its carbon atoms, providing a route to a variety of substituted derivatives.

The reactivity at the C-2, C-4, and C-5 positions of the dihydrooxazole ring allows for the introduction of a wide range of functional groups. The specific position of substitution is often directed by the choice of reagents and reaction conditions.

Vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been synthesized and characterized. mdpi.com NMR studies of these complexes show significant shifts for the C2, C4, and C5 carbons of the dihydrooxazole ring upon coordination to the vanadium center, indicating electronic changes at these positions and their involvement in bonding. mdpi.com Specifically, the C2 carbon signal shifts downfield, while the C4 and C5 carbon signals shift upfield. mdpi.com

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved from α-methylene ketones through a sequence of nitrosation, condensation with aldehydes, and reduction. researchgate.net This highlights a method for constructing a fully substituted oxazole (B20620) ring, which can be considered a dehydrogenated analogue of the dihydrooxazole system.

Oxidation Reactions of the Dihydrooxazole Ring

The oxidation of the 4,5-dihydrooxazole ring to the corresponding oxazole is a synthetically useful transformation. rsc.org This aromatization reaction can be achieved using various oxidizing agents. rsc.org

Common reagents for the oxidation of oxazolines to oxazoles include manganese dioxide (MnO₂), nickel peroxide (NiO₂), and copper(II) bromide with DBU. rsc.org The choice of oxidant can depend on the substitution pattern of the dihydrooxazole ring. For instance, MnO₂ has been effectively used for the oxidation of 2-aryl-substituted oxazolines. rsc.org

Flow chemistry has been employed for the rapid and efficient oxidation of oxazolines to oxazoles. rsc.org This technique allows for precise control over reaction conditions and can lead to high yields of the desired oxazole products. rsc.org

The following table presents examples of the oxidation of various 2-aryl-substituted oxazolines to their corresponding oxazoles using activated MnO₂ in a flow reactor. rsc.org

| Entry | Oxazoline (B21484) Substrate | Product | Yield (%) |

| 1 | 2-Phenyl-4,5-dihydrooxazole | 2-Phenyloxazole | 79 |

| 2 | 2-(4-Chlorophenyl)-4,5-dihydrooxazole | 2-(4-Chlorophenyl)oxazole | 75 |

| 3 | 2-(4-Methoxyphenyl)-4,5-dihydrooxazole | 2-(4-Methoxyphenyl)oxazole | 68 |

This table demonstrates the utility of MnO₂ in the oxidation of dihydrooxazoles to oxazoles.

Cycloaddition Chemistry Involving Dihydrooxazole Systems

Dihydrooxazole derivatives can participate in cycloaddition reactions, further expanding their synthetic utility. These reactions can involve the dihydrooxazole ring itself or functional groups attached to it.

For example, 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide, derived from (S)-serine methyl ester, undergoes cycloaddition reactions with alkenes like styrene. rsc.org This reaction leads to the formation of diastereoisomeric dihydroisoxazoles. rsc.org A competing dimerization reaction can also occur, yielding furazan (B8792606) N-oxides. rsc.org

The use of 5-hydroxymethyl-furan-2-nitrileoxide in [3+2] cycloadditions with alkenes results in the formation of 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems. researchgate.net This demonstrates the ability of functionalized dihydrooxazoles to act as dipolarophiles.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 4,5 Dihydro 1,3 Oxazole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Methyl-4,5-dihydro-1,3-oxazole and its adducts. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule. mdpi.comorganicchemistrydata.org

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the protons within the molecule. For instance, in 2-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole, the methyl group protons appear as a doublet at 1.43 ppm, while the methine proton of the oxazoline (B21484) ring is observed as a multiplet between 4.77 and 4.89 ppm. rsc.org The two protons on the C4 carbon of the ring appear as doublets of doublets at 3.58 ppm and 4.12 ppm. rsc.org Aromatic protons on the phenyl ring typically resonate in the downfield region, as seen with the doublets at 7.37 ppm and 7.86 ppm for the 4-chlorophenyl substituted compound. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In vanadium complexes of methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles, significant shifts are observed upon complexation. The C2 carbon of the 4,5-dihydro-1,3-oxazole ring shifts downfield by approximately 4 ppm, while the C5 (C-O) and C4 (C-N) methylene (B1212753) carbons shift upfield by about 23 and 13 ppm, respectively. mdpi.com In a study of methyl 5-(N-Boc-piperidin-1-yl)-1,2-oxazole-4-carboxylate, the characteristic signals for the oxazole (B20620) ring carbons were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Nucleus | C2 | C4 | C5 | Methyl | Aromatic/Other | Reference |

| 2-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole | ¹H | - | 3.58 (dd), 4.12 (dd) | 4.77-4.89 (m) | 1.43 (d) | 7.37 (d), 7.86 (d) | rsc.org |

| Vanadium complex of methyl substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole | ¹³C | Shifted downfield by ~4 ppm | Shifted upfield by ~13 ppm | Shifted upfield by ~23 ppm | - | - | mdpi.com |

| Methyl 5-(N-Boc-piperidin-1-yl)-1,2-oxazole-4-carboxylate | ¹³C | - | 108.3 | 179.5 | - | 150.2 (C3) | nih.gov |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, as well as for determining the stereochemistry of the molecule. For example, in the structural elucidation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, 2D NMR was instrumental. nih.gov The observation of a ²J(H3-N2) coupling constant of 14.36 Hz in the ¹H NMR spectrum of the ¹⁵N-labeled compound, along with ¹J(C3-N2), ²J(C4-N2), and ²J(C5-N2) couplings in the ¹³C NMR spectrum, unambiguously confirmed the 1,2-oxazole ring structure. nih.gov These techniques provide through-bond correlations that map out the entire molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its adducts, and to gain insight into their structure through the analysis of fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common methods used. rsc.orgresearchgate.netnih.gov

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. For example, the GC-MS of 2-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole shows a molecular ion peak at m/z 195.0. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. For instance, the HRMS of ethyl 5-methyl-2-phenyloxazole-4-carboxylate calculated a mass of 231.0897 for C₁₃H₁₃NO₃ (M+), with the found value being 231.0895. amazonaws.com

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For 2-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole, significant fragment ions are observed at m/z 153.0, 150.9, 111.0, 89.0, and 75.0. rsc.org The fragmentation of 1,2,4-oxadiazoles often involves a retro-cycloaddition (RCA) type fragmentation. researchgate.net The study of fragmentation mechanisms, often aided by tandem mass spectrometry (MS/MS), can reveal how the molecule breaks apart and helps in distinguishing between isomers. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for Selected Oxazole Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole | GC-MS | 195.0 | 153.0, 150.9, 111.0, 89.0, 75.0 | rsc.org |

| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | HRMS | 231.0895 (Found) | - | amazonaws.com |

| 5-methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole | GC-MS | 162.0 | 117.9, 91.0, 78.0, 51.0 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds.

For oxazole derivatives, characteristic IR absorption bands can be observed. For example, the IR spectrum of ethyl 5-methyl-2-phenyloxazole-4-carboxylate shows strong absorptions at 1713 cm⁻¹ (C=O stretch of the ester), 1608 cm⁻¹ (C=N stretch of the oxazole ring), and various C-H stretching and bending vibrations. amazonaws.com The IR spectrum of 2,4,4-trimethyl-4,5-dihydro-1,3-oxazole, being a liquid, can be measured via transmission, providing a characteristic fingerprint for this compound. nist.gov The presence of specific functional groups in adducts of this compound can be readily confirmed by the appearance of their characteristic IR bands. For instance, a hydroxyl group would show a broad absorption in the 3200-3600 cm⁻¹ region.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the positions of all atoms in the crystal lattice.

This technique has been successfully applied to various derivatives of dihydro-oxazole. For example, the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone confirmed its absolute configuration and revealed that both the dihydroisoxazole (B8533529) and cyclohex-2-enone rings adopt an envelope conformation. nih.gov In another example, the crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol showed that the isoxazole (B147169) moiety has a shallow envelope conformation. researchgate.netnih.gov The analysis also provides information on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govresearchgate.netnih.govgazi.edu.tr

Table 3: Crystallographic Data for Representative Dihydro-oxazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone | Orthorhombic | P2₁2₁2₁ | Dihydroisoxazole and cyclohexenone rings in envelope conformations | nih.gov |

| 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | Monoclinic | P2₁/c | Isoxazole moiety in a shallow envelope conformation | researchgate.netnih.gov |

| 4-(4-chlorophenyl)-3-(2-methylphenyl)-5-methyl-1,2-oxazole | Triclinic | P-1 | Dihedral angles between rings determined | gazi.edu.tr |

Theoretical and Computational Explorations of 5 Methyl 4,5 Dihydro 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone in the theoretical investigation of dihydrooxazoles, offering a detailed picture of their electronic properties and energy landscapes.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

Density Functional Theory (DFT) has proven to be a powerful tool for determining the optimized molecular geometry and conformational preferences of oxazole (B20620) derivatives. irjweb.com By employing methods such as B3LYP with basis sets like 6-311G++(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. irjweb.comnih.gov These calculations are not limited to the gas phase and can be adapted to simulate solvent effects, providing a more realistic model of the molecule's behavior in solution. chemintech.ru

For instance, DFT calculations on related oxazole structures have revealed that the optimized geometries are in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net This concordance between theoretical predictions and experimental results validates the use of DFT for studying the structural aspects of these heterocyclic systems. irjweb.comresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Oxazole Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G++(d,p) | Geometry optimization, electronic properties | irjweb.com |

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies | nih.gov |

| PBEPBE | 6-311G(d,p) | Electronic spectra simulation | nih.gov |

| AM1/SM2.1 | - | Liquid-phase approximation for reaction mechanisms | chemintech.ru |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. irjweb.comajchem-a.com A smaller energy gap suggests higher reactivity. ajchem-a.com Computational studies on various oxadiazole and related heterocyclic compounds have successfully used DFT to calculate HOMO-LUMO energies and the energy gap. irjweb.comajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including:

Chemical Potential (μ): Describes the escaping tendency of electrons from a stable system.

Global Chemical Hardness (η): Measures the resistance to change in the electron distribution.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

These descriptors provide a quantitative basis for predicting the reactivity of 5-Methyl-4,5-dihydro-1,3-oxazole in various chemical environments. irjweb.comresearchgate.net For example, the analysis of the Molecular Electrostatic Potential (MEP) surface, another output of these calculations, can identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance | Reference |

| HOMO Energy (EHOMO) | - | Electron-donating ability (nucleophilicity) | youtube.com |

| LUMO Energy (ELUMO) | - | Electron-accepting ability (electrophilicity) | youtube.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Kinetic stability and reactivity | irjweb.com |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency | researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electron cloud deformation | researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | Global electrophilic nature | researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification and characterization of transient intermediates and transition states. chemintech.ru For reactions involving dihydrooxazoles, quantum chemical modeling can elucidate the step-by-step mechanism, providing insights that are often difficult to obtain experimentally.

Methods like AM1/SM2.1 have been used to model reaction mechanisms in the liquid phase, allowing for the calculation of the enthalpy of formation (ΔHf) of reactants, intermediates, transition states, and products. chemintech.ru By mapping the potential energy surface, the activation barriers for different reaction steps can be determined, helping to predict the most favorable reaction pathway. chemintech.ru The search for transition states often involves techniques like minimization of the energy gradient norm followed by solving the vibrational problem to confirm the presence of a single imaginary frequency. chemintech.ru

In Silico Predictions of Stereoselectivity in Dihydrooxazole Reactions

Computational methods are increasingly used to predict the stereochemical outcome of chemical reactions. For dihydrooxazole derivatives, which can possess chiral centers, understanding and predicting stereoselectivity is crucial, particularly in the synthesis of enantiomerically pure compounds.

In silico studies, often combining molecular docking with molecular dynamics (MD) simulations, can be employed to investigate the interactions between a dihydrooxazole-based ligand and a biological target, such as an enzyme. nih.gov These simulations can reveal the preferred binding modes and orientations of different stereoisomers, explaining experimentally observed differences in activity. nih.gov For example, docking experiments have been successfully used to understand the binding of dihydro-1,3,4-oxadiazole enantiomers to monoamine oxidase B (MAO-B), correctly predicting that the (R)-enantiomers exhibit higher inhibitory activity. nih.gov

Computational Approaches to Structure-Reactivity Relationships

Computational studies play a vital role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure of a parent molecule like this compound and calculating various electronic and steric descriptors, it is possible to build models that correlate these properties with observed reactivity or biological activity. nih.govmdpi.com

For instance, the inhibitory potential of a series of 1,3,4-oxadiazole (B1194373) derivatives against specific enzymes has been successfully rationalized through a combination of DFT calculations and molecular docking. mdpi.com These studies can identify key structural features responsible for potent activity, such as the effect of substituent positions on the benzene (B151609) ring. mdpi.com This information is invaluable for the rational design of new, more effective compounds. nih.gov

Strategic Applications of 5 Methyl 4,5 Dihydro 1,3 Oxazole in Advanced Organic Synthesis and Catalysis

Development and Application as Ligands in Transition Metal Catalysis

The nitrogen atom in the 5-methyl-4,5-dihydro-1,3-oxazole ring makes it an excellent N-donor ligand for coordinating with transition metals. This property has been exploited in the development of catalysts for various organic transformations, most notably in polymerization reactions.

Ligands for Polymerization Reactions (e.g., Ethylene-Norbornene Copolymerization)

Vanadium catalysts bearing ligands that incorporate the 4,5-dihydro-1,3-oxazole moiety have proven to be active in both ethylene (B1197577) polymerization and the copolymerization of ethylene with norbornene (NB). mdpi.comresearchgate.netbibliotekanauki.pl Cyclic Olefin Copolymers (COCs), such as those derived from ethylene and norbornene, are valued as high-tech engineering plastics. mdpi.com A series of vanadium(III) complexes with ligands containing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole units have been synthesized and successfully used as catalysts for this copolymerization. mdpi.com In the presence of an activator like diethylaluminum chloride (AlEt₂Cl), these complexes catalyze the formation of ethylene-norbornene copolymers with significant norbornene incorporation, ranging from 11 to 32 mol%. mdpi.com

The general activity of these vanadium catalysts is significant, though sometimes lower than the parent VCl₃(THF)₃ complex, which is attributed to the relative rates of ligand dissociation and monomer insertion. mdpi.com The stability and activity of vanadium active centers can be enhanced by using electron-donating ligands like oxazolines and by employing reactivators such as ethyl trichloroacetate (B1195264) (ETA). nih.gov

Table 1: Ethylene-Norbornene Copolymerization using Vanadium Catalysts with Methyl-Substituted Oxazoline-Oxazole Ligands This table is interactive. You can sort and filter the data.

| Catalyst | Ligand Structure | NB in Feed (mol/dm³) | Activity (kg/molV·h) | NB in Copolymer (mol%) |

|---|---|---|---|---|

| L1-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 0.5 | 1650 | 14.5 |

| L1-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 1.0 | 1100 | 22.4 |

| L1-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 1.5 | 1350 | 26.8 |

| L2-V | 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 0.5 | 1050 | 32.4 |

| L2-V | 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 1.0 | 850 | 27.5 |

| L2-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | 0.5 | 1800 | 11.4 |

| L3-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | 1.0 | 1300 | 20.3 |

| L3-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | 1.5 | 1050 | 25.4 |

Data sourced from a study on vanadium catalysts with oxazole-oxazoline ligands. mdpi.com

Influence of Ligand Substitution on Catalytic Performance

The position of substituents, such as a methyl group, on the ligand framework has a considerable impact on the catalyst's performance in polymerization reactions. mdpi.com Studies comparing vanadium catalysts with different methyl-substituted oxazoline (B21484) ligands have revealed clear structure-activity relationships.

For instance, a vanadium catalyst with a ligand containing a methyl group at the 4-position of the 4,5-dihydro-1,3-oxazole ring (L2-V) showed the lowest activity in ethylene homopolymerization (3150 kgPE/molV·h). mdpi.com This reduction in activity due to a methyl substituent at this position has been observed previously and is thought to be related to an increase in electron density on the ligand and consequently greater steric hindrance around the metal center. mdpi.comnih.gov

In contrast, a catalyst where the methyl group is located at the 5-position of the attached 1,3-oxazole ring (L3-V) was the most effective in ethylene polymerization, with an activity of up to 4800 kgPE/molV·h. mdpi.com This substitution imposes a steric hindrance that prevents the two heterocyclic rings of the ligand from being coplanar, which surprisingly increases catalytic activity without significantly affecting the level of norbornene incorporation in copolymerization. mdpi.com The catalyst with the 4-methyloxazoline ligand (L2-V), however, produced a copolymer with the highest norbornene content (32.4 mol%) even at low norbornene concentrations in the feed. mdpi.com These findings underscore how subtle changes in ligand structure can be used to fine-tune the activity and selectivity of transition metal catalysts.

Utilization as Versatile Building Blocks for Complex Molecular Architectures

Beyond their role in catalysis, 5-methyl-4,5-dihydro-1,3-oxazoles are valuable synthetic intermediates. The oxazoline ring can be considered a protected form of a carboxylic acid or can be ring-opened to reveal other functionalities, making it a versatile building block for synthesizing more complex molecules. wikipedia.org

Precursors to Enantiomerically Pure Amino Diols

The synthesis of oxazolines often begins with 2-amino alcohols, which can be obtained from the reduction of amino acids. wikipedia.org This process is reversible, and the oxazoline ring can be hydrolyzed to regenerate the amino alcohol functionality. This ring-opening provides a reliable method for producing enantiomerically pure vicinal amino alcohols, which are crucial structural motifs in many natural products, pharmaceuticals, and chiral ligands. mdpi.com

For example, the hydrolysis of an oxazoline intermediate under acidic conditions is a key step in the synthesis of cis-1-amino-2-indanol. mdpi.com This general strategy is applicable to this compound. Chiral (S)-5-methyl-4,5-dihydro-1,3-oxazole can be synthesized from the naturally available amino acid L-alanine via reduction to (S)-alaninol, followed by cyclization. Subsequent hydrolysis of the oxazoline ring would regenerate the enantiopure (S)-alaninol, a 1,2-amino alcohol. This protection-deprotection sequence makes the 5-methyloxazoline group a useful synthon for introducing chiral amino alcohol moieties into larger molecules. Various enzymatic and chemical methods have been developed for the synthesis of a wide range of enantiopure amino alcohols, highlighting their importance as synthetic targets. nih.govresearchgate.netnih.gov

Synthesis of N-Heterocyclic Compounds and Macrocycles

The this compound scaffold serves as a starting point for constructing more elaborate N-heterocyclic compounds and even macrocycles. The reactivity of the oxazoline ring allows it to participate in multicomponent reactions, creating significant molecular complexity in a single step. A notable example is a four-component reaction where various 4,5-dihydrooxazoles react with a Grignard reagent, an ortho-OBoc salicylaldehyde, and water to produce structurally diverse N-amino-benzylated phenols. nih.gov This transformation demonstrates the utility of the dihydrooxazole unit as a reactive handle for building complex substituted aromatic compounds. nih.gov

Furthermore, the related oxazole (B20620) ring system is a recurring structural element in complex natural products and is used in the synthesis of macrocycles. clockss.org For instance, the total synthesis of Telomestatin, a potent antitumor agent, involves the assembly of multiple oxazole rings into a large macrocyclic structure. clockss.org The synthesis of fragments of this molecule relies on building blocks containing linked oxazole units, showcasing how these heterocycles are pieced together to form a complex architecture. clockss.org While these examples may not start directly from this compound, they establish the value of the oxazole core as a fundamental building block for accessing diverse and complex N-heterocyclic and macrocyclic structures.

Emerging Research Avenues and Future Prospects for 5 Methyl 4,5 Dihydro 1,3 Oxazole

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of 2-oxazolines is progressively aligning with the principles of green chemistry, emphasizing the use of safer solvents, reduced energy consumption, and atom economy. A significant advancement is the adoption of microwave-assisted synthesis, which has been shown to rapidly produce chiral oxazolines from aryl nitriles or cyano-containing compounds and chiral β-amino alcohols. rsc.org This method is advantageous due to its speed, convenience, high atom economy, and often excellent yields under solvent-free or concentrated conditions. rsc.org

Microwave irradiation has proven effective for the direct condensation of carboxylic acids with amino alcohols, offering a more efficient alternative to conventional heating. nih.gov For instance, the microwave-assisted synthesis of 2-substituted-4,4-dimethyl-2-oxazolines from various carboxylic acids and 2-amino-2-methyl-1-propanol (B13486) in an open vessel mode allows for efficient dehydration and leads to moderate to high yields. nih.gov This technique significantly reduces reaction times and can often be performed without a solvent. nih.govtandfonline.com One-pot microwave-assisted syntheses of 4,5-disubstituted oxazolines have also been developed, showcasing the versatility and environmental benefits of this technology. nih.gov

Beyond microwave chemistry, other green approaches are being explored. This includes the development of one-pot oxidative synthesis methods that use milder reagents and operate under ambient conditions. For example, a method using aldehydes, amino alcohols, and N-bromosuccinimide (NBS) as an oxidizing agent provides a high-yield, preparatively simple route to 2-oxazolines, avoiding the multiple steps and harsh conditions of traditional methods. organic-chemistry.org The use of water as a solvent in some synthetic protocols further enhances the green credentials of oxazoline (B21484) synthesis. organic-chemistry.orgijpsonline.com

Table 1: Comparison of Green Synthesis Methods for Dihydrooxazoles

| Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free | Reduced reaction times, high yields, energy efficient rsc.orgnih.govnih.gov |

| One-Pot Oxidative Synthesis | Use of mild oxidizing agents (e.g., NBS) | Mild reaction conditions, high yields, broad substrate scope organic-chemistry.org |

| Aqueous Synthesis | Use of water as a solvent | Environmentally benign, safe organic-chemistry.orgijpsonline.com |

| Catalyst-Free Synthesis | Reaction of nitriles and aminoalcohols without a metal catalyst | Avoids metal contamination, good functional group tolerance organic-chemistry.org |

Integration with Supramolecular Chemistry and Self-Assembly

The structural features of 5-Methyl-4,5-dihydro-1,3-oxazole, particularly the presence of nitrogen and oxygen atoms, make it an interesting building block for supramolecular chemistry and self-assembly. The nitrogen atom, with its sp2 hybridized electron pair, can act as a hydrogen bond acceptor. mdpi.com The ability of the oxazoline ring to participate in hydrogen bonding is crucial for the construction of higher-order structures. nih.govrsc.org

Research has shown that oxazoline derivatives can form hydrogen-bonded dimers in solution and in the solid state. rsc.org This self-assembly behavior is influenced by the solvent polarity, with dimer formation being more prevalent in less polar solvents. rsc.org The design of ligands incorporating oxazoline moieties that can form intramolecular hydrogen bonding networks upon metal coordination is an active area of research. nih.gov Such systems can create flexible cavities capable of accommodating other molecules, opening possibilities for host-guest chemistry and the development of new sensors. nih.gov

Furthermore, oxazoline-amino acid bioconjugates have been synthesized and their capacity for supramolecular interactions has been studied. rsc.org These studies, combining X-ray crystallography, NMR spectroscopy, and computational analysis, have revealed that supramolecular dimer ensembles can be more stable than monomeric forms, highlighting the potential for creating ordered assemblies from these building blocks. rsc.org The ability to control the self-assembly of dihydrooxazole-containing molecules is key to developing new functional materials with tailored properties.

Exploration of New Catalytic and Material Science Applications

The versatility of the dihydrooxazole ring has led to its incorporation into a wide range of ligands for asymmetric catalysis. alfa-chemistry.com Oxazoline-containing ligands are considered "privileged" due to their proven utility in coordinating with various transition metals to create catalysts for reactions like hydrogenation, cross-coupling, and C-H activation. alfa-chemistry.comscispace.com The modular nature of oxazoline synthesis allows for the straightforward tuning of steric and electronic properties of the resulting ligands, which is critical for optimizing catalytic activity and enantioselectivity. nih.gov For example, C1-symmetric imine-oxazoline (ImOx) ligands have been developed, offering independent optimization at both nitrogen coordination sites and showing promise in palladium-catalyzed conjugate addition reactions. nih.govchemrxiv.org

In material science, poly(2-oxazoline)s (PAOx) are emerging as a versatile class of polymers with significant potential in biomedical applications. mdpi.comsigmaaldrich.com These polymers are often considered biocompatible and exhibit "stealth" properties, similar to polyethylene (B3416737) glycol (PEG), which helps to avoid recognition by the immune system. sigmaaldrich.comnih.gov The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities. mdpi.commdpi.com

The properties of PAOx can be tuned by changing the substituent at the 2-position of the oxazoline ring. For instance, poly(2-methyl-2-oxazoline) is hydrophilic, while polymers with longer alkyl side chains can exhibit thermoresponsive behavior. sigmaaldrich.comnih.gov This stimuli-responsive nature is being explored for applications in drug delivery, tissue engineering, and smart hydrogels. mdpi.comrsc.org Covalently cross-linked poly(2-oxazoline) materials, including hydrogels and micellar systems, are being developed for controlled drug release and as scaffolds for tissue regeneration. rsc.org

Table 2: Applications of Dihydrooxazole-Based Systems

| Field | Application | Key Features of Dihydrooxazole Moiety |

| Asymmetric Catalysis | Chiral ligands for transition metals | Strong coordinating ability, tunable steric and electronic properties alfa-chemistry.comscispace.com |

| Material Science | Monomers for poly(2-oxazoline)s (PAOx) | Leads to biocompatible, "stealth" polymers sigmaaldrich.comnih.gov |

| Biomedical | Drug delivery systems, tissue engineering scaffolds | Tunable properties (e.g., thermo-responsiveness), functionalizable mdpi.comrsc.org |

Advanced Computational Design of Novel Dihydrooxazole-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in understanding and predicting the properties of dihydrooxazole-based systems. irjweb.com DFT calculations can provide insights into optimized molecular geometries, electronic structures, and chemical reactivity parameters. irjweb.comdergipark.org.tr This information is invaluable for the rational design of new molecules with desired functionalities.

For instance, computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which are critical for the design of self-assembling systems. rsc.orgresearchgate.net By modeling the formation of dimers and larger aggregates, researchers can predict the stability and structure of supramolecular assemblies. rsc.org Molecular electrostatic potential (MEP) maps can be generated to identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, guiding the design of new catalysts and reactive intermediates. irjweb.com

In the context of catalysis, computational modeling helps in understanding the mechanism of action of oxazoline-based catalysts. acs.org It can be used to model the transition states of catalytic cycles, providing insights into the factors that control enantioselectivity. This knowledge can then be used to design more efficient and selective catalysts. Similarly, in material science, computational methods can predict the properties of new poly(2-oxazoline) derivatives, accelerating the discovery of new materials for specific applications. researchgate.netdoaj.org The synergy between computational design and experimental synthesis is expected to drive future innovations in the field of dihydrooxazole chemistry.

Q & A

Q. How to resolve discrepancies between computational predictions and experimental NMR chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.